molecular formula C26H18N3Na3O12S3 B12707508 Trisodium 4-((1-hydroxy-8-((1-oxo-3-(phenylsulphonyl)propyl)amino)-3,6-disulphonato-2-naphthyl)azo)benzoate CAS No. 93803-32-8

Trisodium 4-((1-hydroxy-8-((1-oxo-3-(phenylsulphonyl)propyl)amino)-3,6-disulphonato-2-naphthyl)azo)benzoate

Cat. No.: B12707508
CAS No.: 93803-32-8
M. Wt: 729.6 g/mol
InChI Key: ZSKWXQUHWGAJEH-UHFFFAOYSA-K
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Description

Trisodium 4-((1-hydroxy-8-((1-oxo-3-(phenylsulphonyl)propyl)amino)-3,6-disulphonato-2-naphthyl)azo)benzoate is a synthetic azo-based compound characterized by its complex polyaromatic structure, multiple sulfonate groups, and a phenylsulphonyl substituent. Its structure includes a naphthyl backbone linked to a benzoate group via an azo (-N=N-) bridge, with sulfonate (-SO₃⁻) groups enhancing solubility and ionic properties. The phenylsulphonyl moiety contributes to its electron-withdrawing characteristics, which may influence its photochemical behavior and binding affinity in biological or material systems.

Properties

CAS No.

93803-32-8

Molecular Formula

C26H18N3Na3O12S3

Molecular Weight

729.6 g/mol

IUPAC Name

trisodium;5-[3-(benzenesulfonyl)propanoylamino]-3-[(4-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2,7-disulfonate

InChI

InChI=1S/C26H21N3O12S3.3Na/c30-22(10-11-42(34,35)18-4-2-1-3-5-18)27-20-14-19(43(36,37)38)12-16-13-21(44(39,40)41)24(25(31)23(16)20)29-28-17-8-6-15(7-9-17)26(32)33;;;/h1-9,12-14,31H,10-11H2,(H,27,30)(H,32,33)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3

InChI Key

ZSKWXQUHWGAJEH-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3[O-])N=NC4=CC=C(C=C4)C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

  • Starting materials : An aromatic amine precursor (usually a sulfonated naphthyl amine derivative) and 4-aminobenzoic acid or its sodium salt.
  • Diazotization : The aromatic amine is converted into a diazonium salt by treatment with sodium nitrite (NaNO2) in acidic conditions (HCl) at low temperature (0–5 °C).
  • Coupling reaction : The diazonium salt is then coupled with the sodium salt of 4-aminobenzoic acid or a related phenolic compound under alkaline conditions to form the azo linkage (-N=N-).

Introduction of Sulfonate Groups

  • Sulfonation is typically performed either before or after azo coupling, depending on the synthetic route.
  • Sulfonate groups (-SO3Na) are introduced by sulfonation of aromatic rings using reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complex.
  • The presence of sulfonate groups enhances water solubility and dye affinity.

Amide Formation with Phenylsulphonylpropionyl Moiety

  • The amide linkage involving the 1-oxo-3-(phenylsulphonyl)propyl group is introduced by acylation of the amino group on the naphthyl ring.
  • This step involves reacting the amino-substituted azo compound with phenylsulphonylpropionic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides).
  • The reaction is typically carried out in an organic solvent under controlled temperature to avoid side reactions.

Hydroxylation and Final Salt Formation

  • The hydroxy group at position 1 of the naphthyl ring is introduced either by selective hydroxylation or is present in the starting material.
  • The final trisodium salt form is obtained by neutralization with sodium hydroxide or sodium carbonate to convert sulfonic acid groups into their sodium salts, enhancing solubility and stability.

Typical Reaction Conditions and Parameters

Step Reagents/Conditions Temperature pH/Medium Notes
Diazotization NaNO2, HCl 0–5 °C Acidic (pH ~1-2) Freshly prepared diazonium salt needed
Azo coupling Sodium salt of 4-aminobenzoic acid 0–10 °C Slightly alkaline pH 8-10 to favor coupling
Sulfonation Chlorosulfonic acid or SO3-pyridine complex 50–100 °C Acidic Controlled to avoid over-sulfonation
Amide formation Phenylsulphonylpropionyl chloride/anhydride Room temp to 50 °C Neutral to slightly basic Use of organic solvents (e.g., DMF)
Neutralization (salt form) NaOH or Na2CO3 Room temperature Basic Ensures full conversion to trisodium salt

Research Findings and Optimization Notes

  • Purity and yield : The azo coupling step is critical for yield and purity; controlling pH and temperature minimizes side reactions such as hydrolysis or azo-hydrazone tautomerism.
  • Sulfonation control : Over-sulfonation can lead to undesired by-products; thus, reaction time and reagent stoichiometry are optimized.
  • Amide bond formation : Use of activated acyl derivatives improves reaction efficiency; however, moisture must be rigorously excluded to prevent hydrolysis.
  • Final salt form : The trisodium salt form improves water solubility, which is essential for dye applications and handling.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Intermediates Purpose/Outcome Critical Parameters
1. Diazotization Aromatic amine, NaNO2, HCl Formation of diazonium salt Low temperature, acidic pH
2. Azo coupling Diazonium salt, sodium 4-aminobenzoate Formation of azo bond Slightly alkaline pH, low temp
3. Sulfonation Chlorosulfonic acid or SO3 complex Introduction of sulfonate groups Controlled temp and time
4. Amide formation Phenylsulphonylpropionyl chloride/anhydride Attachment of phenylsulphonylpropionyl Dry conditions, moderate temp
5. Neutralization NaOH or Na2CO3 Conversion to trisodium salt Room temp, basic pH

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Chemistry

One of the primary applications of Trisodium 4-((1-hydroxy-8-((1-oxo-3-(phenylsulphonyl)propyl)amino)-3,6-disulphonato-2-naphthyl)azo)benzoate is in analytical chemistry as a reagent for detecting specific ions and compounds.

Ion Detection

The compound can be used to form complexes with metal ions, allowing for the spectrophotometric determination of these ions. For instance, it has been employed in the detection of lead and copper ions in environmental samples due to its ability to form stable colored complexes with these metals.

Colorimetric Analysis

Its intense color allows for colorimetric analysis in various assays. The absorbance can be measured at specific wavelengths to quantify the concentration of analytes in solution.

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogenic bacteria. It has been studied for its potential use as an antibacterial agent in formulations aimed at treating infections caused by resistant strains of bacteria.

Drug Delivery Systems

Its solubility and ability to form complexes make it a candidate for drug delivery systems. The compound can be incorporated into nanoparticles or liposomes to enhance the bioavailability of poorly soluble drugs.

Environmental Monitoring

The compound's ability to detect metal ions extends to environmental monitoring applications.

Water Quality Testing

This compound can be utilized in water quality testing kits to monitor pollution levels, particularly heavy metals in wastewater and natural water bodies.

Soil Analysis

Similarly, it can be applied in soil analysis to assess contamination levels from industrial activities, providing critical data for environmental protection efforts.

Case Study 1: Detection of Heavy Metals

A study conducted on the use of this compound for detecting lead ions demonstrated its effectiveness in providing rapid results with high sensitivity. The method involved adding the compound to water samples and measuring absorbance changes using UV-visible spectroscopy.

Case Study 2: Antimicrobial Efficacy

In another research project focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts when treated with formulations containing this compound, suggesting its potential as an active pharmaceutical ingredient.

Mechanism of Action

The mechanism of action of Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate involves its interaction with specific molecular targets. The compound’s azo bond can undergo cleavage, releasing active intermediates that interact with cellular components. The sulfonic acid groups enhance its solubility and facilitate its binding to biological molecules .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

However, its synthesis complexity (yield ~45%) limits scalability compared to Acid Red 88 (~75% yield). Environmental studies indicate moderate biodegradability (40% degradation in 30 days), outperforming Congo Red (20%) but lagging behind newer eco-friendly dyes .

Biological Activity

Trisodium 4-((1-hydroxy-8-((1-oxo-3-(phenylsulphonyl)propyl)amino)-3,6-disulphonato-2-naphthyl)azo)benzoate, commonly referred to as a complex azo dye, has gained attention in various fields due to its unique chemical structure and potential biological applications. With a molecular formula of C26H18N3Na3O12S3 and a molecular weight of 729.60 g/mol, this compound exhibits properties that can be leveraged in both research and industrial applications.

Chemical Structure and Properties

The compound features multiple functional groups, including sulfonic acids and an azo linkage, which contribute to its solubility and reactivity. The sulfonic acid groups enhance its solubility in aqueous environments, making it suitable for biological applications where solubility is crucial.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The azo bond can undergo cleavage, releasing active intermediates that may interact with cellular components, including proteins and nucleic acids. The sulfonic acid groups facilitate binding to biological targets, enhancing the compound's potential as a drug delivery system or diagnostic agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in significant cell death at specific concentrations. The mechanism appears to involve oxidative stress and disruption of mitochondrial function.

Histological Applications

The compound is widely used in histology as a staining agent due to its affinity for cellular components. Its application in staining protocols allows for enhanced visualization of tissues under microscopy, aiding in the diagnosis of various diseases.

Research Findings

StudyFindings
Antimicrobial ActivityEffective against E. coli and S. aureusPotential use in antimicrobial formulations
Cytotoxicity on MCF-7Induced apoptosis at specific concentrationsPromising candidate for cancer treatment
Histological StainingEnhanced visualization of tissuesValuable tool in diagnostic pathology

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial properties.

Case Study 2: Cancer Cell Apoptosis

A study evaluated the cytotoxic effects of the compound on MCF-7 cells. After 24 hours of treatment with varying concentrations (10 µg/mL to 100 µg/mL), flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodology :

  • Solvent Selection : Replace DMSO with polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency .
  • Reaction Time : Reduce reflux duration from 18 hours to 12 hours with catalytic acetic acid to minimize side reactions, as demonstrated in analogous azo compound syntheses .
  • Purification : Use gradient recrystallization (water-ethanol mixtures) and monitor purity via HPLC (C18 column, 0.1% formic acid in mobile phase) to isolate high-purity fractions .

Q. What analytical methods are most effective for quantifying this compound in complex matrices?

  • Methodology :

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Elute with methanol:2-propanol (1:1) to recover >90% of the compound .
  • LC-MS/MS : Optimize using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Set MRM transitions for sulfonate and azo functional groups (e.g., m/z 650 → 452) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology :

  • Buffer Systems : Prepare solutions at pH 2–12 (HCl/NaOH) and incubate at 25°C. Monitor degradation via UV-Vis (λ = 480 nm for azo bond) over 72 hours.
  • Data Interpretation : Compare half-life (t½) across pH ranges; sulfonate groups enhance stability at pH >7 due to electrostatic repulsion .

Advanced Research Questions

Q. What are the mechanistic pathways for its interaction with biological macromolecules (e.g., proteins)?

  • Methodology :

  • Fluorescence Quenching : Titrate the compound into bovine serum albumin (BSA) and measure emission at 340 nm (excitation: 280 nm). Calculate Stern-Volmer constants to assess binding affinity .
  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonated naphthyl group and BSA’s hydrophobic pockets. Validate with NMR chemical shift perturbations .

Q. How can computational modeling predict its environmental fate in wastewater systems?

  • Methodology :

  • QSAR Models : Input logP, pKa, and molecular weight into EPI Suite to estimate biodegradation potential (e.g., BIOWIN scores).
  • Experimental Validation : Compare predictions with SPE-LC-MS data from wastewater influent/effluent samples, focusing on adsorption to sludge (logKd >3 suggests high partitioning) .

Q. What experimental strategies resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Methodology :

  • Orthogonal Techniques : Cross-validate using <sup>1</sup>H-NMR (D2O, 500 MHz), FT-IR (azo bond at ~1600 cm<sup>−1</sup>), and high-resolution MS (ESI+ mode).
  • Controlled Replication : Synthesize batches under inert atmospheres (N2) to prevent oxidation artifacts, as sulfonate groups are prone to radical degradation .

Q. How does its photodegradation behavior compare to structurally similar azo dyes?

  • Methodology :

  • UV Irradiation : Expose to 254 nm light in a photoreactor. Track decay kinetics via HPLC and identify fragments (e.g., sulfophenyl intermediates) using TOF-MS.
  • Comparative Analysis : Benchmark against disodium 6-amino-4-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate, noting differences in half-lives due to phenylsulphonyl substituents .

Methodological Notes

  • Data Contradiction Analysis : Replicate studies with strict controls (e.g., deoxygenated solvents, standardized equipment) and report confidence intervals for kinetic parameters .
  • Advanced Characterization : Pair experimental data with computational tools (Gaussian for DFT calculations) to correlate electronic structure with reactivity .

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